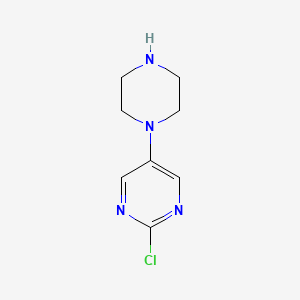

2-Chloro-5-piperazin-1-yl-pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-5-piperazin-1-yl-pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a piperazine ring at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-piperazin-1-yl-pyrimidine typically involves the reaction of 2-chloropyrimidine with piperazine. One common method includes the use of a solvent such as dichloromethane (DCM) and a base like triethylamine to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-piperazin-1-yl-pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines or thiols, under basic conditions.

Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DCM or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, and secondary amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-5-piperazin-1-yl-pyrimidine has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential drugs for treating neurological disorders and cancer.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

Chemical Biology: It is employed in the development of chemical probes for investigating biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-piperazin-1-yl-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-(1-Piperazinyl)pyrimidine: This compound is structurally similar but lacks the chlorine atom at the 2-position.

2-Chloropyrimidine: This compound lacks the piperazine ring and is used as a precursor in the synthesis of 2-Chloro-5-piperazin-1-yl-pyrimidine.

4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound features a phenyl group and a carboxamide group, offering different biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the piperazine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

2-Chloro-5-piperazin-1-yl-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a chlorinated pyrimidine core substituted at the 5-position with a piperazine moiety. The synthesis of this compound typically involves multi-step reactions that include chlorination and nucleophilic substitution processes. This compound can be synthesized from various precursors through methods that ensure high yields and purity, often utilizing environmentally friendly approaches to minimize waste .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Various studies have reported that pyrimidine derivatives, including this compound, demonstrate significant cytotoxicity against cancer cell lines. For instance, in vitro assays have shown that this compound can inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

- Antimicrobial Properties : Research indicates that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antimicrobial effects .

- Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, potentially useful in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism may involve inhibition of specific inflammatory pathways mediated by PI3K signaling .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, this compound exhibited significant growth inhibition. The compound was tested against multiple cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer), demonstrating IC50 values ranging from 5 to 15 µM depending on the cell line .

- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several pyrimidine derivatives, revealing that this compound showed promising results against E. coli and S. aureus, with MIC values below 100 µg/mL .

- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound might induce apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analyses indicated an increase in sub-G1 phase populations in treated cells, suggesting cell cycle arrest and subsequent apoptosis .

Table: Summary of Biological Activities

Properties

Molecular Formula |

C8H11ClN4 |

|---|---|

Molecular Weight |

198.65 g/mol |

IUPAC Name |

2-chloro-5-piperazin-1-ylpyrimidine |

InChI |

InChI=1S/C8H11ClN4/c9-8-11-5-7(6-12-8)13-3-1-10-2-4-13/h5-6,10H,1-4H2 |

InChI Key |

SIRNECQPHYGZCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.